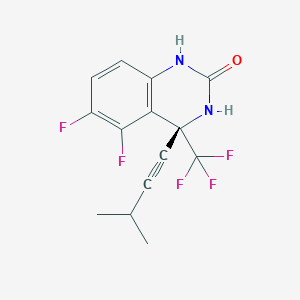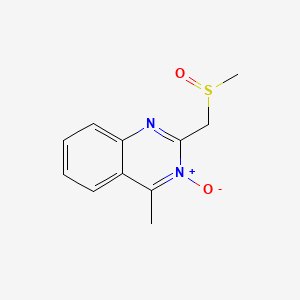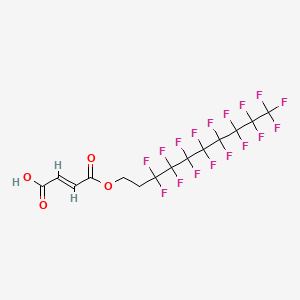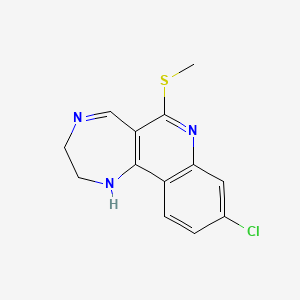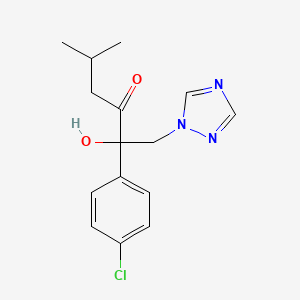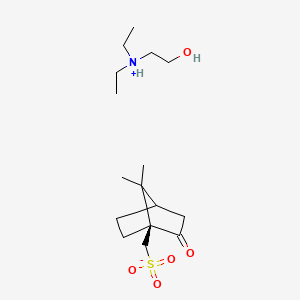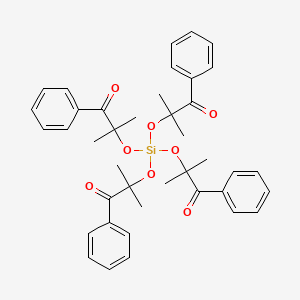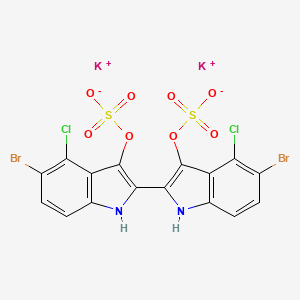
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C16H6Br2Cl2N2K2O8S2 It is known for its unique structural features, which include bromine, chlorine, and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate typically involves multiple steps The initial step often includes the bromination and chlorination of the indole precursor This is followed by the formation of the bi-indole structure through oxidative coupling
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The oxidative coupling step is typically carried out using catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the disulphate group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
科学的研究の応用
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The indole moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl monosulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl trisulphate
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is unique due to its specific combination of bromine, chlorine, and indole moieties, which confer distinct chemical and biological properties. Its disulphate group also differentiates it from similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
93962-99-3 |
|---|---|
分子式 |
C16H6Br2Cl2K2N2O8S2 |
分子量 |
727.3 g/mol |
IUPAC名 |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


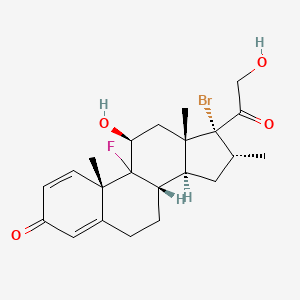

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

